molecular formula C5H5BrF2N2 B1521858 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1089212-38-3

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1521858
CAS No.: 1089212-38-3
M. Wt: 211.01 g/mol
InChI Key: VXYWCTANPTZYGM-UHFFFAOYSA-N
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Description

“4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound with the molecular formula C5H5BrF2N2 . It belongs to the class of organic compounds known as pyrazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, was synthesized by mixing methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid and heating the reaction to 80 °C for 3 days . Another related compound, “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and molecular formula. The presence of a bromine atom (Br), two fluorine atoms (F), a methyl group (CH3), and a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) can be deduced .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including those related to 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, are valuable in synthetic chemistry for their diverse biological activities and applications in material science. For instance, the synthesis of bulky bis(pyrazolyl)palladium complexes demonstrates the utility of pyrazole-containing compounds as ligands to stabilize metal complexes used in cross-coupling reactions. Such complexes exhibit varying catalytic activities in Suzuki–Miyaura cross-coupling reactions, demonstrating the influence of substituents on the pyrazole ring on the electrophilic and steric properties of metal complexes (Ocansey, Darkwa, & Makhubela, 2018).

Tautomerism and Structural Studies

Research on 4-bromo substituted 1H-pyrazoles, including structural and tautomeric studies, contributes significantly to understanding the chemical behavior of such compounds. For example, the study of tautomerism in 4-bromo-1H-pyrazoles through multinuclear magnetic resonance spectroscopy and X-ray crystallography provides insights into the preferred tautomeric forms in both solid states and solutions (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).

Catalysis and Chemical Reactions

The development of new chemical reactions and catalytic processes is another significant area of application. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles from bromo-trifluoropropene and N-arylsydnone derivatives under mild conditions highlights the role of pyrazole derivatives in facilitating regioselective cycloaddition reactions, leading to moderate to excellent yields of the product (Lu, Man, Zhang, Lin, Lin, & Weng, 2019).

Material Science and Complexation

Pyrazole derivatives are also pivotal in material science, particularly in the development of metalloorganic structures for tuning chelating and photophysical properties. A synthetic approach to nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, involving 4-bromo pyridine derivatives, showcases the potential for creating complex structures with diverse functionalities, useful in various applications ranging from catalysis to photophysical tuning (Ruiz-Crespo, Galán-Fernández, Martínez-Martín, & Rodríguez-Ubis, 2022).

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)4(9-10)5(7)8/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWCTANPTZYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658042
Record name 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089212-38-3
Record name 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

At 160° C., 4-bromo-3-dichloromethyl-1-methylpyrazole (3.0 g; 0.01 mol; 90% pure according to GC analysis) was stirred with triethylamine trishydrofluoride (25 g, 0.16 mol) under autogenous pressure (<1 bar) for 1 h. After venting, the reaction mixture is added to ice (200 g), made alkaline with aqueous sodium hydroxide solution and extracted three times with methyl tert-butyl ether (100 ml). The combined organic phases were washed successively with dilute hydrochloric acid (100 ml) and a saturated aqueous NaCl solution (100 ml) and dried over magnesium sulfate, and the solvent was removed under reduced pressure. 4-Bromo-3-difluoromethyl-1-methylpyrazole was isolated in a purity of 81.3% (GC analysis) with a yield of 2.0 g (70%).
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Synthesis routes and methods IV

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At 25° C., bromine (Br2, 3 g) was added dropwise to a solution of 3-difluoromethyl-N-methylpyrazole (2.0 g) in methylene chloride (80 ml). The reaction mixture was stirred for a total of 22 h at 25° C., and aqueous sodium thiosulfate solution (0.1 M, 210 ml) was then added. After phase separation, the organic phase was freed from the solvent under reduced pressure (40° C./5 mbar). Part of the residue obtained (2.4 g of 2.8 g) was separated by column chromatography (SiO2, ethyl acetate/cyclohexane 1:6). 4-bromo-3-difluoromethyl-1-methylpyrazole was isolated in an amount of 1.4 g.
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Synthesis routes and methods V

Procedure details

At from 3 to 5° C., a solution of N-bromosuccinimide (NBS, 54 g, 0.3 mol) in dimethyl-formamide (DMF, 100 ml) was added dropwise to a solution of 3-difluoromethyl-N-methylpyrazole (49.3 g, 0.3 mol; 81.4% pure according to GC analysis) comprising, as minor component, 5.2% of 5-difluoromethyl-N-methylpyrazole, based on the total amount of the isomer mixture, in DMF (100 ml). The reaction mixture was then warmed to room temperature and stirred for a further 12 h. With stirring, the reaction mixture was then poured into water (1000 ml) and extracted twice with methyl tert-butyl ether (MTBE, 300 ml). The organic phases were combined, washed with a saturated aqueous solution of NaCl, dried over magnesium sulfate, filtered and then freed from the solvent under reduced pressure. 4-Bromo-3-difluoromethyl-N-methylpyrazole was obtained as an oil (76.6 g; purity: 74.2% according to GC analysis) comprising 4.5% of unreacted 5-difluoromethyl-N-methylpyrazole. This corresponds to a yield of 89%.
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54 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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